molecular formula C14H26N2 B14659107 6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine CAS No. 51413-94-6

6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine

Cat. No.: B14659107
CAS No.: 51413-94-6
M. Wt: 222.37 g/mol
InChI Key: AZACJRRYRRIRPO-UHFFFAOYSA-N
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Description

6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a heptyl side chain and a hexahydropyrrolo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the condensation of mono-Boc-1,3-diaminopropane with succinic anhydride, followed by further functionalization to introduce the heptyl side chain . Another approach includes the cycloaddition of levulinic acid or its ester to 1,2- and 1,3-diamines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine is unique due to its heptyl side chain, which imparts distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

CAS No.

51413-94-6

Molecular Formula

C14H26N2

Molecular Weight

222.37 g/mol

IUPAC Name

6-heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine

InChI

InChI=1S/C14H26N2/c1-2-3-4-5-6-8-13-9-10-14-15-11-7-12-16(13)14/h13H,2-12H2,1H3

InChI Key

AZACJRRYRRIRPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCC2=NCCCN12

Origin of Product

United States

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